Home > Products > Screening Compounds P49137 > 7-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
7-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one -

7-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Catalog Number: EVT-15205340
CAS Number:
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family, characterized by a fused benzene and pyrazine ring structure. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The chemical formula for this compound is C10H12N2O2C_{10}H_{12}N_{2}O_{2} with a molecular weight of 192.21 g/mol. It is identified by the CAS number 6297-38-7 .

Source and Classification

Quinoxalines, including 7-methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. They are classified as specialty materials in chemical databases and are used extensively in scientific research .

Synthesis Analysis

The synthesis of 7-methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one can be achieved through various methods:

Methods

  1. Cyclization of Amines and Aldehydes:
    • One common method involves the reaction of 4-methyl-1,2-phenylenediamine with glyoxal in the presence of an acid catalyst. This reaction leads to the formation of the quinoxaline ring structure.
    • The product is then treated with methanol to introduce the methoxy group .
  2. Asymmetric Synthesis:
    • Asymmetric synthesis techniques may also be employed to enhance selectivity in producing specific enantiomers of this compound. This typically involves using chiral catalysts or reagents during the cyclization process .

Technical Details

The reaction conditions often include controlled temperatures and pH levels to optimize yield and purity. For instance, maintaining a temperature around 110 °C during the reaction can facilitate efficient cyclization and subsequent purification using silica gel column chromatography .

Molecular Structure Analysis

The molecular structure of 7-methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one features:

  • Fused Rings: The compound includes a benzene ring fused to a pyrazine ring.
  • Substituents: The presence of a methoxy group at position 7 and a methyl group at position 4 significantly influences its chemical properties.

Structure Data

  • InChI: InChI=1S/C10H12N2O2/c1-12-5-9(13)11-7-4-6(10)2-3-8(7)12/h2-5H,1H3,(H,11,13)
  • InChI Key: QKGWFQCUQDOOKY-UHFFFAOYSA-N .
Chemical Reactions Analysis

7-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions:

Types of Reactions

  1. Oxidation:
    • The methoxy group can be oxidized to form a hydroxyl group.
  2. Reduction:
    • The quinoxaline ring can be reduced to yield dihydroquinoxaline derivatives.
  3. Substitution Reactions:
    • Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the methoxy group.

Common Reagents and Conditions

Reagents such as potassium permanganate for oxidation or palladium on carbon for reduction are commonly used. Substitution reactions may involve halogenating agents like bromine or thionyl chloride .

Mechanism of Action

The mechanism of action for 7-methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is primarily based on its interaction with specific molecular targets within biological systems:

Process

  1. Target Interaction:
    • The compound may bind to enzymes or receptors involved in critical biological pathways.
  2. Biological Activity:
    • Its unique substitution pattern can enhance binding affinity and specificity towards these targets, potentially leading to therapeutic effects against various diseases.
Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as density and boiling point are not readily available, general characteristics include:

  • Appearance: Typically appears as a solid crystalline substance.

Chemical Properties

The chemical properties include:

  • Solubility: Generally soluble in organic solvents like methanol and ethanol.

Relevant Data

The melting point is not specified in the available data but can be determined through laboratory testing.

Applications

7-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one has several scientific uses:

  1. Medicinal Chemistry:
    • Investigated for its potential antibacterial, antifungal, and anticancer activities.
  2. Research Applications:
    • Used as a building block in synthesizing other biologically active compounds.
  3. Pharmaceutical Development:
    • Explored for drug formulation due to its favorable pharmacological properties .
Discovery and Development of 7-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one as a Novel Antitumor Agent

Scaffold-Hopping Strategies in Lead Optimization from Prior Tubulin Inhibitors

Scaffold-hopping strategies were pivotal in transitioning from earlier tubulin polymerization inhibitors to the highly potent 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Compound 2). Initial leads featured an N-aryl-1,2,3,4-tetrahydroquinoline scaffold (e.g., Compounds 1a/1b), which demonstrated strong antiproliferative activity (GI₅₀ = 1.5–18 nM) and tubulin inhibition (IC₅₀ ~1 µM) [1]. However, limitations in aqueous solubility and metabolic stability prompted structural exploration. Researchers replaced the tetrahydroquinoline C-ring with a 3,4-dihydroquinoxalin-2(1H)-one moiety—a privileged nitrogen heterocycle known for conformational flexibility and hydrogen-bonding capacity [3]. This scaffold hop yielded three critical improvements:

  • Enhanced Antiproliferative Activity: Compound 2 exhibited sub-nanomolar GI₅₀ values (10⁻¹⁰ M) across the NCI-60 tumor cell line panel, surpassing prior leads.
  • Improved Drug-like Properties: Aqueous solubility increased to 8.28 µg/mL (pH 7.4), while lipophilicity (log P = 2.97) aligned with optimal pharmacokinetic profiles [1].
  • Retained Tubulin Targeting: Molecular docking confirmed stable binding at the tubulin colchicine site, analogous to DAMA-colchicine [1].

Table 1: Impact of Scaffold-Hopping on Lead Compound Properties

PropertyPrior Lead (1b)Compound 2Improvement Factor
Antiproliferative (GI₅₀)11–18 nM0.1–1 nM10–180x
Aqueous Solubility (pH 7.4)<2 µg/mL8.28 µg/mL>4x
Metabolic Stability (t₁/₂)~30 min55 min~1.8x
Tubulin Polymerization IC₅₀1.0 µM0.8 µM1.25x

Rational Design Principles for Modifying the Dihydroquinoxalinone Core Structure

The 3,4-dihydroquinoxalin-2(1H)-one core in Compound 2 was strategically optimized using structure-based design principles to amplify target engagement and physicochemical performance. Key modifications focused on:

  • Ring Conformation Rigidity: The planar quinoxalinone moiety enforced optimal spatial orientation for tubulin binding, as confirmed by X-ray crystallography studies. This rigidity enhanced binding affinity relative to flexible open-chain analogues [6].
  • Hydrogen-Bonding Networks: The N1-H and C2=O groups formed critical hydrogen bonds with tubulin’s βTyr224 and βAsn258 residues, mimicking interactions of colchicine’s tropolone ring [1] [8].
  • Electron-Donating Substituents: A 7-methoxy group on the dihydroquinoxalinone ring augmented electron density, strengthening π-stacking with βPhe274. Removal of this group reduced potency >100-fold [1].
  • Solubility-Lipophilicity Balance: The lactam carbonyl improved aqueous solubility versus carbocyclic scaffolds, while the fused aromatic system maintained moderate log P (2.97) [3] [6]. Computational models (e.g., molecular lipophilicity potential maps) guided substituent placement to avoid solubility cliffs.

Evolution of Structural Analogues to Enhance Target Binding and Pharmacokinetic Properties

Systematic modifications of Compound 2 generated analogues with enhanced antitumor efficacy and drug-like properties. Optimization centered on the quinazoline 2-position—identified via docking as a vector for engaging tubulin’s colchicine site:

  • Alkylamino Side Chains: Introducing 2-(alkylamino) groups (e.g., 6e, 6l, 6m) improved solubility (>15 µg/mL) while retaining sub-nanomolar GI₅₀ values. The amino group formed a salt bridge with βLys352, enhancing binding affinity [1] [8].
  • Trifluoromethyl Substitution: Analogues with 2-CF₃ groups (e.g., 7a) exhibited superior metabolic stability (human liver microsomal t₁/₂ >90 min) due to reduced oxidative dealkylation. The CF₃ moiety also strengthened hydrophobic contacts with βLeu248 [8].
  • Scaffold Expansion/Isosterism: C-ring expansion to dihydroquinolones (Series 7a-d) or A/B-ring isosteric replacement (Series 13a-j) yielded compounds (13c-e) with single-digit nM GI₅₀ (4.6–9.6 nM), comparable to CA-4 and paclitaxel. Crucially, 13d maintained log P ~3.0 while doubling solubility versus Compound 2 [4].
  • Methylene-Linked Derivatives: Inserting CH₂ spacers between the quinazoline and 2-substituent (6q–6t) mitigated steric clashes, permitting extended side chains. Hydroxamic acid derivative 6t showed enhanced tumor penetration [1].

Table 2: Structure-Activity Relationships of Key Analogues

AnalogueQuinazoline 2-SubstituentGI₅₀ (nM)Solubility (µg/mL)log PMetabolic t₁/₂ (min)
2Methyl0.1–1.08.282.9755
6eEthylamino0.2–1.516.33.1268
6tAcetoxymethyl0.5–2.012.73.4542
7aTrifluoromethyl0.8–3.05.93.78>90
13dIsopropyl (dihydropyridone scaffold)4.6–9.618.53.0575

Properties

Product Name

7-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

IUPAC Name

7-methoxy-4-methyl-1,3-dihydroquinoxalin-2-one

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C10H12N2O2/c1-12-6-10(13)11-8-5-7(14-2)3-4-9(8)12/h3-5H,6H2,1-2H3,(H,11,13)

InChI Key

UBEWVYNABFEBAE-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)NC2=C1C=CC(=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.